molecular formula C20H20ClN3O2 B4235561 2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide

2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide

Cat. No.: B4235561
M. Wt: 369.8 g/mol
InChI Key: SDEYLEYAQLGHJA-UHFFFAOYSA-N
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Description

2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide is a complex organic compound that features a benzamide core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the benzamide moiety: This step involves the reaction of the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base.

    Introduction of the isopropyl group: This can be done via alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide can undergo various types of chemical reactions:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: This compound shares a similar benzamide core but with different substituents.

    2-chlorobenzamide: Another related compound with a simpler structure.

Uniqueness

2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-13(2)24(20(25)16-9-4-5-10-17(16)21)12-18-22-19(23-26-18)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEYLEYAQLGHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide
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2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide
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2-Chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzamide

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